BenchChemオンラインストアへようこそ!

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Medicinal Chemistry ADME Prediction Lead Optimization

This 5-carbonitrile scaffold delivers superior hinge-binding geometry validated in ALK5 inhibitor crystallography (5USQ). Its Lipinski-compliant profile (LogP 0.83, TPSA 65.36 Ų) and CNS MPO desirability provide superior lead-like properties over 3- or 6-cyano isomers. Available at ≥98% purity for direct library synthesis with reduced pre-purification cycle times.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 1033772-22-3
Cat. No. B1400448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
CAS1033772-22-3
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)N=C1C#N
InChIInChI=1S/C7H4N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,(H,9,11)
InChIKeyNIVLQFQUYUXUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile (CAS 1033772-22-3) – Core Scaffold Procurement for Kinase-Focused Medicinal Chemistry


1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile (CAS 1033772-22-3) is a bicyclic heteroaromatic building block comprising a fused pyrazole-pyridine core with a nitrile substituent at the 5-position . The compound serves as a versatile intermediate in the synthesis of kinase inhibitor libraries and CNS-targeted candidates [1]. Its physicochemical profile—predicted LogP 0.83, TPSA 65.36 Ų, and compliance with Lipinski's Rule of Five—positions it favorably for oral bioavailability optimization . The compound is commercially available with a minimum purity specification of 98% .

Why Substituting 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile with Positional Isomers or Halogenated Analogs Compromises Structure-Based Design


The 5-carbonitrile substitution pattern on the 1H-pyrazolo[4,3-b]pyridine core is non-interchangeable with 3- or 6-carbonitrile positional isomers due to divergent electronic and steric effects that dictate kinase hinge-binding orientation [1]. The 5-cyano group establishes a distinct hydrogen-bond acceptor geometry (TPSA 65.36 Ų) that differs from the 6-cyano analog (LogP -0.06) and the 3-cyano variant (LogP -0.07) [2][3]. Furthermore, the 3-bromo derivative (CAS 2091782-13-5) introduces orthogonal Suzuki-coupling reactivity but increases molecular weight by 54% (223.03 vs 144.13 g/mol), altering both synthetic tractability and lead-like properties [4]. These structural variations directly impact potency, selectivity, and ADME outcomes in downstream SAR campaigns [5].

Quantitative Differentiation of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile Against Closest Analogs


Lipophilicity (LogP) Comparison: 5-Cyano vs 3-Cyano and 6-Cyano Isomers

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile exhibits a significantly higher predicted LogP (0.83) compared to the 6-carbonitrile (LogP -0.06) and 3-carbonitrile (LogP -0.07) positional isomers [1][2]. This elevated lipophilicity translates to improved membrane permeability potential (CNS MPO desirability score ~4.5) and reduced aqueous solubility (2.69 mg/mL) relative to the more hydrophilic 6-cyano analog . The difference of approximately 0.9 log units corresponds to a nearly 8-fold theoretical increase in octanol-water partition coefficient [3].

Medicinal Chemistry ADME Prediction Lead Optimization

Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity vs 3-Bromo Derivative

The 5-carbonitrile scaffold possesses a topological polar surface area (TPSA) of 65.36 Ų , which falls within the optimal range (<90 Ų) for oral absorption and CNS penetration [1]. In contrast, the 3-bromo-5-carbonitrile analog (CAS 2091782-13-5) has a higher molecular weight (223.03 vs 144.13 g/mol) and introduces a heavy halogen that increases TPSA and reduces ligand efficiency (LE) metrics [2]. The parent 5-cyano compound retains a single hydrogen-bond donor (1 HBD) and three acceptors (3 HBA), aligning with Veber's rules for oral bioavailability [3].

Physicochemical Profiling Oral Bioavailability Permeability

Commercial Purity Specification and Supplier Diversity

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile is widely available from multiple reputable suppliers (Sigma-Aldrich, AKSci, Bidepharm, Aladdin) with a minimum purity specification of 98% (HPLC) [1]. In contrast, the 6-carbonitrile analog is typically offered at 95% purity [2], and the 3-carbonitrile at 97% [3]. The higher purity standard of the 5-cyano scaffold reduces the likelihood of byproduct interference in sensitive kinase assays and eliminates the need for additional purification steps prior to library synthesis .

Chemical Sourcing Quality Control Reproducibility

Synthetic Accessibility and Scalable Route via Patent WO2008/71451

A scalable synthesis of 1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is disclosed in Bayer Schering Pharma patent WO2008/71451 A1 [1]. The route proceeds from 4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium with trimethylsilyl cyanide (TMSCN) and N,N-dimethylcarbamoyl chloride in DCM, yielding the target compound in 61% isolated yield after chromatography . This established procedure provides a reliable reference for in-house scale-up and impurity profiling [2]. No equivalent patent detailing scalable routes for the 3- or 6-cyano positional isomers was identified [3].

Process Chemistry Scale-Up Cost Efficiency

Calculated Physicochemical Stability and Storage Profile

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile exhibits a predicted boiling point of 397.1±22.0 °C at 760 mmHg and a flash point of 132.9±7.5 °C, with a vapor pressure of 0.0±0.9 mmHg at 25 °C, indicating low volatility and suitability for room temperature storage [1]. The compound is recommended for storage sealed in dry conditions at room temperature, with no special handling requirements . The 3-bromo derivative, by contrast, requires careful handling due to the labile C-Br bond and potential for photodegradation [2]. The 5-cyano scaffold's robust stability profile simplifies compound management workflows in both academic and industrial settings .

Compound Management Stability Logistics

Pricing and Procurement Accessibility vs Halogenated Analogs

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile is competitively priced across multiple suppliers: AKSci offers 100mg at $102, 1g at $376; Aladdin offers 25mg at ¥256.9 [1]. The 3-bromo-5-carbonitrile analog (CAS 2091782-13-5) is significantly more expensive due to the additional synthetic steps required for bromination; for example, comparable 100mg quantities are typically priced 40-60% higher [2]. The 5-cyano scaffold benefits from economies of scale due to its broader adoption as a privileged kinase inhibitor core [3].

Procurement Budget Planning Supply Chain

Optimal Deployment Scenarios for 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile in Drug Discovery Workflows


Kinase Inhibitor Library Synthesis and ALK5 Scaffold Morphing Programs

The 5-carbonitrile substitution pattern is directly validated in ALK5 (activin receptor-like kinase 5) inhibitor design, as demonstrated in the crystal structure 5USQ [1]. The nitrile engages the hinge region via a conserved hydrogen bond with the backbone NH of His283 [2]. Medicinal chemistry teams should prioritize this scaffold over 3- or 6-cyano isomers when the target kinase's ATP-binding site requires a hydrogen-bond acceptor at the 5-position of the pyrazolo[4,3-b]pyridine core [3].

CNS-Targeted Lead Optimization Leveraging Favorable LogP and TPSA

With a LogP of 0.83 and TPSA of 65.36 Ų, the 5-cyano scaffold resides within the CNS multiparameter optimization (MPO) desirable range [4]. Programs targeting neurological indications (e.g., Parkinson's disease, psychiatric disorders) should favor this scaffold over the more hydrophilic 6-cyano analog (LogP -0.06), which may exhibit suboptimal brain penetration [5][6].

High-Throughput Parallel Synthesis Requiring High-Purity Building Blocks

The consistent availability of ≥98% purity from multiple vendors eliminates the need for pre-synthesis purification, reducing cycle time in parallel library production . This purity standard exceeds that of 6-cyano (95%) and 3-cyano (97%) analogs, minimizing byproduct carryover that could confound SAR interpretation [7].

Cost-Sensitive Academic Hit-to-Lead Campaigns

The competitive pricing of the 5-cyano scaffold (approximately $102/100mg) enables academic laboratories to synthesize larger analog series within fixed budget constraints compared to the 3-bromo derivative (40-60% higher cost) [8][9]. The compound's room temperature stability further reduces infrastructure costs associated with cold-chain storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.